Methyl 1-methylcyclobutane-1-carboxylate
Overview
Description
Methyl 1-methylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C7H12O2 . It is a methyl ester derivative of 1-methylcyclobutanecarboxylic acid. This compound is characterized by a cyclobutane ring with a methyl group and a carboxylate ester group attached to it. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- From Methyl Cyclobutanecarboxylate and Iodomethane:
- Equation:
Methyl cyclobutanecarboxylate+Iodomethane→Methyl 1-methylcyclobutane-1-carboxylate
Reaction: Methyl cyclobutanecarboxylate reacts with iodomethane in the presence of a base such as sodium hydride.
Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of iodomethane.
Industrial Production Methods:
- The industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Conditions: Typically carried out in an acidic medium.
- Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Conditions: Usually performed in an inert solvent like ether.
- Products: Reduction of the ester group can yield alcohols.
-
Substitution:
- Reagents: Nucleophiles like hydroxide ions (OH-) or amines.
- Conditions: Carried out in polar solvents under mild heating.
- Products: Substitution reactions can replace the ester group with other functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving cyclobutane derivatives.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- Used in the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of methyl 1-methylcyclobutane-1-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, reduction, or substitution reactions, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used.
Comparison with Similar Compounds
-
Methyl cyclobutanecarboxylate:
- Lacks the additional methyl group on the cyclobutane ring.
- Used in similar synthetic applications but with different reactivity.
-
Ethyl 1-methylcyclobutane-1-carboxylate:
- Has an ethyl ester group instead of a methyl ester group.
- Exhibits slightly different physical and chemical properties.
Uniqueness:
- Methyl 1-methylcyclobutane-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the cyclobutane ring, which influences its reactivity and applications in synthesis.
Properties
IUPAC Name |
methyl 1-methylcyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHPNCYVVJDMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602823 | |
Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75621-39-5 | |
Record name | Methyl 1-methylcyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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